(1,2,3,4-13C4)octanoic acid

Catalog No.
S1531054
CAS No.
159118-65-7
M.F
C8H16O2
M. Wt
148.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,3,4-13C4)octanoic acid

CAS Number

159118-65-7

Product Name

(1,2,3,4-13C4)octanoic acid

IUPAC Name

(1,2,3,4-13C4)octanoic acid

Molecular Formula

C8H16O2

Molecular Weight

148.18 g/mol

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i5+1,6+1,7+1,8+1

InChI Key

WWZKQHOCKIZLMA-WKHKRNGSSA-N

SMILES

CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCC(=O)O

Isomeric SMILES

CCCC[13CH2][13CH2][13CH2][13C](=O)O

Isotope-Labeled Tracer for Metabolic Studies:

Octanoic acid-1,2,3,4-13C4 (C8H12O13C4), also known as caprylic acid-1,2,3,4-13C4, is a valuable tool in scientific research due to its isotopic enrichment with the stable isotope carbon-13 (13C) at all four carbon positions in the molecule. This enrichment allows researchers to track the fate and metabolism of octanoic acid in biological systems using a technique called isotope tracing.

During an isotope tracing experiment, the researcher introduces the Octanoic acid-1,2,3,4-13C4 molecule into the system, such as a cell culture or an organism. The 13C atoms act as a label, allowing scientists to distinguish the labeled octanoic acid from other sources of the same molecule in the system. By analyzing the distribution of the 13C label in various metabolites and cellular components, researchers can gain insights into the metabolic pathways involved in the breakdown and utilization of octanoic acid.

Internal Standard for Mass Spectrometry:

The high purity and isotopic enrichment of Octanoic acid-1,2,3,4-13C4 make it a suitable internal standard for mass spectrometry (MS) analysis. An internal standard is a known compound added to a sample before analysis to serve as a reference for quantification. The presence of the 13C label in Octanoic acid-1,2,3,4-13C4 allows researchers to distinguish it from the analytes of interest in the sample, even if they have the same nominal mass (mass without considering isotope composition). This enables accurate measurement of the concentration of the analytes by comparing their signal intensity to that of the internal standard.

Substrate for Enzyme Studies:

Octanoic acid-1,2,3,4-13C4 can be used as a substrate for studying the activity and specificity of enzymes involved in fatty acid metabolism. By incorporating the 13C label into the molecule, researchers can track the specific carbon atoms that are acted upon by the enzyme. This information is crucial for understanding the mechanism of action of the enzyme and its role in cellular processes.

(1,2,3,4-^13C_4)octanoic acid, also known as labeled octanoic acid, is a stable isotopic variant of octanoic acid (C8H16O2), a saturated fatty acid. This compound features four carbon atoms that are isotopically enriched with carbon-13 (^13C), which allows for specific applications in metabolic studies and tracer experiments. Octanoic acid itself is a medium-chain fatty acid commonly found in the milk of various mammals and as a minor component in coconut and palm kernel oils. It is characterized by its colorless oily liquid form and has limited solubility in water along with a rancid-like odor .

Octanoic acid-1,2,3,4-13C4 is likely to share similar hazard properties with unlabeled octanoic acid. Generally, octanoic acid is a mild irritant and can cause skin and eye irritation []. Always consult the safety data sheet (SDS) for specific handling procedures before working with this compound.

Typical of carboxylic acids, including:

  • Esterification: Reacts with alcohols to form esters and water.
  • Neutralization: Reacts with bases to form salts (octanoates) and water.
  • Decarboxylation: Under certain conditions, octanoic acid can lose carbon dioxide.
  • Oxidation: Can be oxidized to form octanoic aldehyde or further oxidized to octanoic acid derivatives.

In addition, the presence of the ^13C label allows for tracking metabolic pathways in biological systems through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Octanoic acid exhibits several biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against various pathogens, making it useful in food preservation and sanitation .
  • Energy Regulation: In the human body, octanoic acid plays a role in energy metabolism by influencing the hormone ghrelin, which regulates hunger signals. This acylation process is crucial for energy homeostasis .
  • Ketogenic Diet

(1,2,3,4-^13C_4)octanoic acid can be synthesized through several methods:

  • Isotopic Labeling: The synthesis often involves starting from natural octanoic acid or its precursors and using carbon-13 labeled reagents during the synthesis process.
  • Chemical Synthesis: Traditional methods include the oxidation of 1-octanol or the hydrolysis of octyl bromide under controlled conditions to introduce the ^13C label at specific positions .

These methods require careful control to ensure that the isotopic enrichment occurs at the desired carbon positions.

The unique properties of (1,2,3,4-^13C_4)octanoic acid make it valuable in several fields:

  • Metabolic Research: Used as a tracer in metabolic studies to understand fatty acid metabolism and energy expenditure.
  • Nutritional Studies: Investigated for its role in dietary fats and their effects on health.
  • Pharmaceutical Development: Employed in research related to drug formulations that utilize medium-chain fatty acids for enhanced absorption .

Interaction studies involving (1,2,3,4-^13C_4)octanoic acid often focus on its metabolic pathways. These studies utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To track how the labeled compound is metabolized within biological systems.
  • Mass Spectrometry: For analyzing metabolic products and understanding how octanoic acid influences metabolic processes.

These interactions provide insights into how medium-chain fatty acids are utilized by the body compared to long-chain fatty acids .

Several compounds share structural similarities with (1,2,3,4-^13C_4)octanoic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Hexanoic AcidC6H12O2Shorter chain length; less energy-dense
Decanoic AcidC10H20O2Longer chain; different metabolic properties
Dodecanoic AcidC12H24O2Higher melting point; used in different industrial applications
Caprylic AcidC8H16O2Common name for octanoic acid; similar properties but without isotopic labeling

The presence of carbon-13 isotopes in (1,2,3,4-^13C_4)octanoic acid provides unique capabilities for tracing metabolic processes that are not available with its non-labeled counterparts .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1,2,3,4-~13~C_4_)Octanoic acid

Dates

Modify: 2023-08-15

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